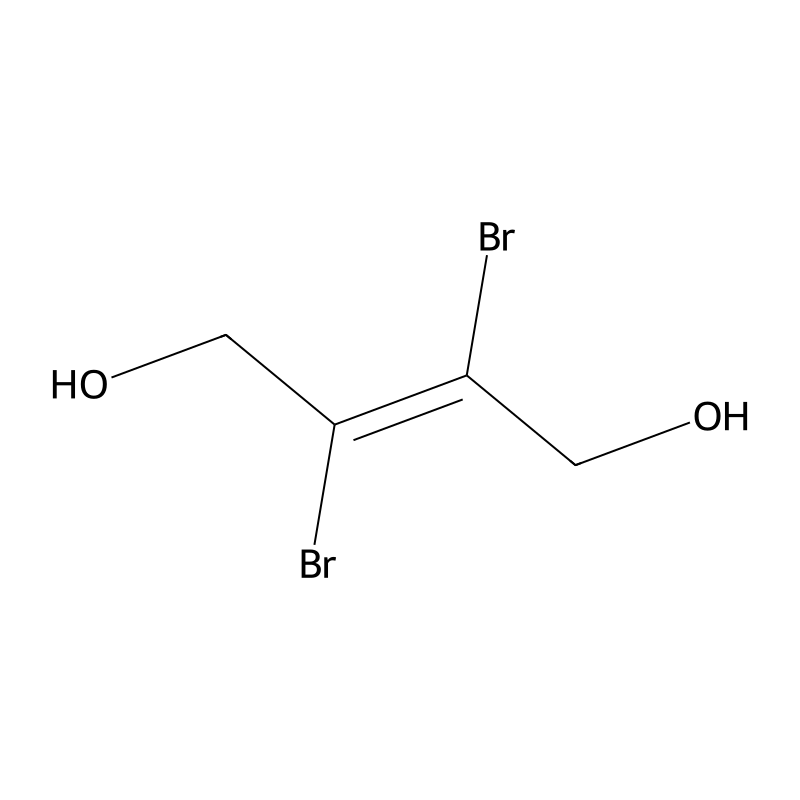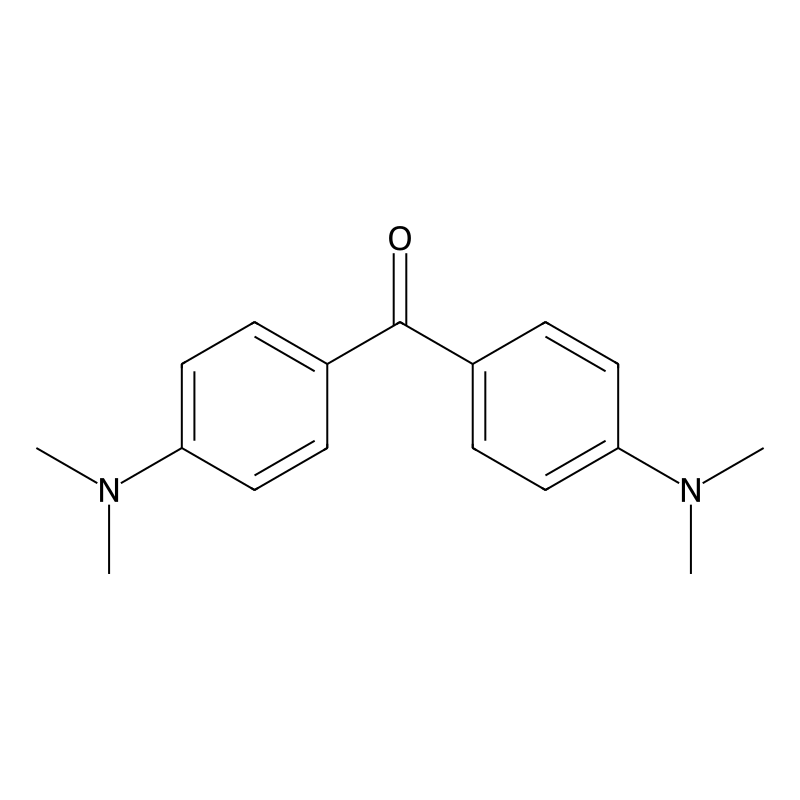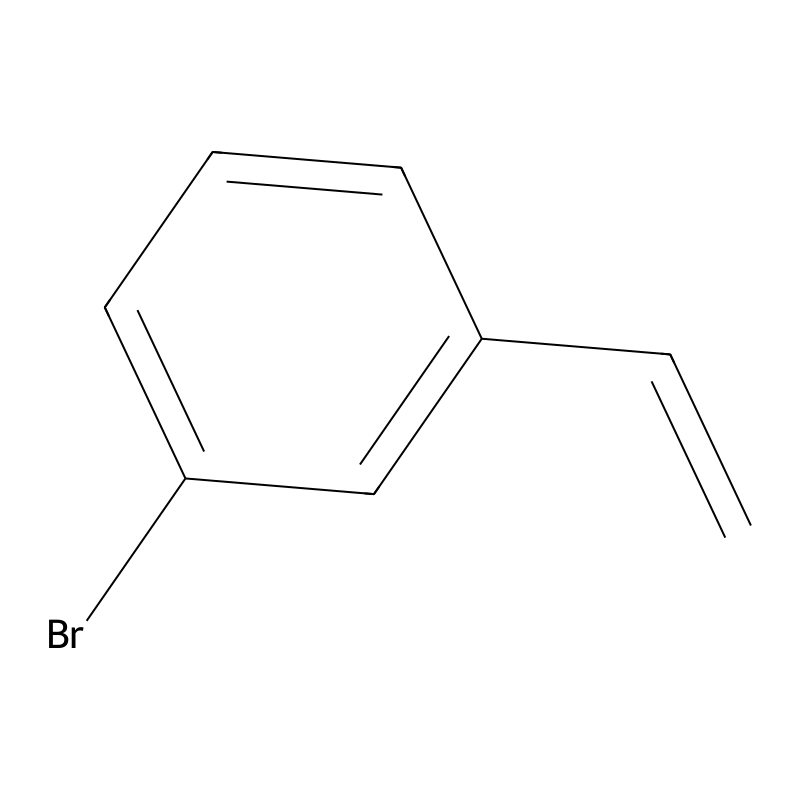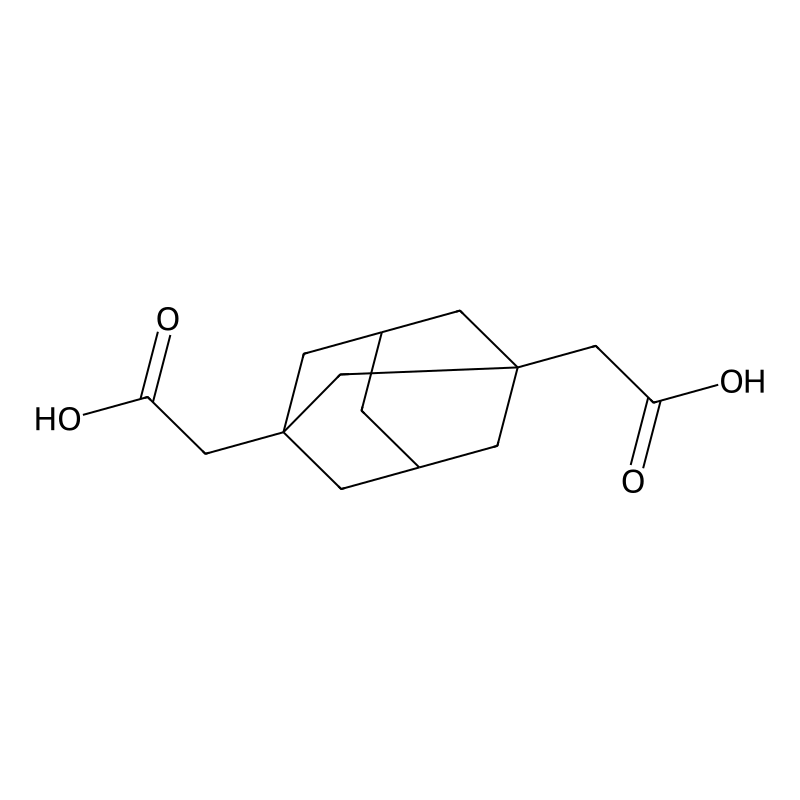Materials Science
CAS No.:3234-02-4
Molecular Formula:C4H6Br2O2
Molecular Weight:245.9 g/mol
Availability:
In Stock
CAS No.:90-94-8
Molecular Formula:C17H20N2O
Molecular Weight:268.35 g/mol
Availability:
In Stock
CAS No.:2039-86-3
Molecular Formula:C8H7B
Molecular Weight:183.04 g/mol
Availability:
In Stock
CAS No.:6362-79-4
Molecular Formula:C8H6O7S.Na
C8H6NaO7S
C8H6NaO7S
Molecular Weight:269.19 g/mol
Availability:
In Stock
CAS No.:17768-28-4
Molecular Formula:C14H20O4
Molecular Weight:252.31 g/mol
Availability:
In Stock




